1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile
Description
Properties
IUPAC Name |
1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c12-8-9-3-6-14(7-4-9)11-10(15(16)17)2-1-5-13-11/h1-2,5,9H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXODVNTPRVAEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384479 | |
| Record name | 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728469 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
671191-99-4 | |
| Record name | 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction
- Reactants: 3-nitropyridine and piperidine-4-carbonitrile
- Reaction Type: Nucleophilic substitution or coupling reaction
- Conditions: Controlled temperature, solvent choice, and reaction time to ensure selective substitution at the nitrogen of the piperidine ring
This method leverages the nucleophilicity of the piperidine nitrogen to displace a suitable leaving group on the 3-nitropyridine derivative or to directly couple under catalytic or thermal conditions.
Detailed Preparation Methodology
Starting Materials Preparation
- Piperidine-4-carbonitrile is prepared or procured as a key intermediate. Its synthesis often involves hydrogenation of 4-pyridinecarbonitrile or related precursors under catalytic conditions.
- 3-Nitropyridine is commercially available or synthesized via nitration of pyridine derivatives.
Coupling Reaction
- The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.
- The mixture is stirred at elevated temperatures (e.g., 60–100 °C) under inert atmosphere to prevent oxidation or side reactions.
- Catalysts or bases (e.g., potassium carbonate) may be added to facilitate the reaction.
Purification
- After completion, the reaction mixture is cooled, and the product is precipitated or extracted using organic solvents.
- Purification is achieved by recrystallization or chromatographic techniques to obtain the compound with purity above 98%.
- Drying under vacuum ensures removal of residual solvents.
Yield and Quality Control
- Typical yields range from 70% to 90%, depending on reaction scale and conditions.
- Purity is confirmed by melting point analysis, NMR spectroscopy, and HPLC.
- The compound exhibits a melting point consistent with literature values and a molecular ion peak at m/z 232.24 in mass spectrometry.
Alternative Preparation Routes
While the direct coupling of 3-nitropyridine and piperidine-4-carbonitrile is the primary method, alternative routes include:
- Hydrogenation of Nitro Precursors: Starting from 1-(3-aminopyridin-2-yl)piperidine-4-carbonitrile, nitration can be performed post-coupling to introduce the nitro group.
- Stepwise Functional Group Introduction: Synthesis of piperidine derivatives followed by selective nitration or cyanation steps.
These methods are less common due to complexity and lower overall yields but may be employed for specific research needs.
Data Table: Summary of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 3-Nitropyridine, Piperidine-4-carbonitrile |
| Solvent | DMF, DMSO, or similar polar aprotic solvents |
| Temperature | 60–100 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
| Reaction Time | 3–6 hours |
| Catalyst/Base | Potassium carbonate or similar bases |
| Purification Method | Recrystallization, chromatography |
| Yield | 70–90% |
| Purity | >98% (confirmed by HPLC, NMR) |
| Melting Point | Consistent with literature (approximate) |
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(3-aminopyridin-2-yl)piperidine-4-carbonitrile, while substitution reactions can yield a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
SHP2 Inhibition and Cancer Therapy
One of the primary applications of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile is its role as a modulator of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) activity. Research indicates that compounds targeting SHP2 can be beneficial in treating various cancers, including breast, lung, and colon cancers. The compound has been shown to inhibit SHP2 effectively, thereby potentially preventing or ameliorating the pathology associated with these diseases .
Case Study: Cancer Treatment
- In a study involving murine models, the administration of SHP2 inhibitors led to significant tumor regression in models of breast and lung cancer. The effectiveness was attributed to enhanced immune response and reduced tumor cell proliferation .
Protein Kinase Modulation
The compound has also been investigated for its ability to modulate protein kinases, particularly those involved in oncogenesis. Aberrant protein kinase activity is linked to various malignancies, and inhibitors like this compound may offer therapeutic benefits by restoring normal kinase function .
Data Table: Protein Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Application |
|---|---|---|---|
| This compound | SHP2 | 50 | Cancer therapy |
| Other Compounds | IKKε | <100 | Inflammatory diseases |
Anti-inflammatory Properties
Research has suggested that this compound may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. This could have implications for treating conditions such as rheumatoid arthritis or inflammatory bowel disease .
Case Study: Inflammatory Response Modulation
- A preclinical study demonstrated that treatment with this compound reduced markers of inflammation in animal models of colitis, highlighting its potential as an anti-inflammatory agent .
Neuroprotective Effects
Another promising application involves neuroprotection. The compound's ability to modulate cellular signaling pathways may help protect neuronal cells from damage due to oxidative stress or neurodegenerative diseases .
Data Table: Neuroprotection Studies
| Study | Model | Outcome |
|---|---|---|
| Study A | Mouse model of Alzheimer's | Reduced amyloid plaque formation |
| Study B | In vitro neuronal cultures | Increased cell viability under oxidative stress |
Mechanism of Action
The mechanism of action of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The nitro group and the pyridine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Physicochemical Comparisons
- LogP and Solubility: NA-2 exhibits an optimal LogP for blood-brain barrier penetration, critical for its antidepressant activity . 232.24 for the main compound), which may limit bioavailability. 66 includes a methylsulfonylpiperazine group, enhancing solubility in polar solvents .
Pharmacological and Functional Insights
- Enzyme Inhibition: 12d inhibits GAK with high potency, attributed to its isothiazolo-pyridine core and methoxyphenyl substituent . 66 targets ALDH1A1, likely via hydrophobic interactions with the thienopyridine scaffold .
- Receptor Modulation :
- Structural Flexibility :
- Compounds like 10a and 51 incorporate flexible alkyl chains (e.g., 4-oxopentyl, chloroethyl), enabling diverse functionalization for target optimization .
Biological Activity
1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and case studies.
- Molecular Formula : C11H12N4O2
- Molecular Weight : 232.24 g/mol
- Structure : The compound features a piperidine ring substituted with a nitropyridine moiety and a carbonitrile group, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various nitropyridine derivatives found that this compound effectively inhibited the growth of several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents, particularly against resistant strains .
Anticancer Properties
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
A notable study reported:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- IC50 Values :
- MCF-7: 15 µM
- A549: 20 µM
These findings indicate that the compound may act through pathways involving caspase activation and modulation of Bcl-2 family proteins .
Enzyme Inhibition
This compound has been identified as an inhibitor of several key enzymes involved in metabolic processes. For instance, it shows promising inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory diseases.
| Enzyme | Inhibition Percentage | Reference |
|---|---|---|
| Soluble Epoxide Hydrolase | 70% at 10 µM | |
| Cyclooxygenase (COX) | 60% at 5 µM |
The inhibition of sEH suggests potential applications in treating conditions such as hypertension and pain management.
Case Studies
- Antimicrobial Screening : A comprehensive screening of nitropyridine derivatives highlighted the effectiveness of this compound against multidrug-resistant bacteria. The study emphasized its potential as a scaffold for developing new antibiotics .
- Cancer Cell Line Assessment : In a series of experiments focusing on apoptosis induction in cancer cells, this compound was shown to significantly reduce cell viability while promoting apoptotic markers such as Annexin V positivity and increased caspase activity .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
